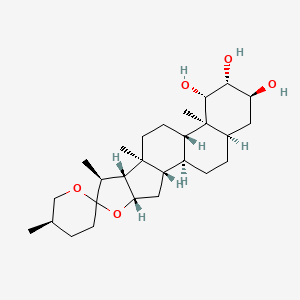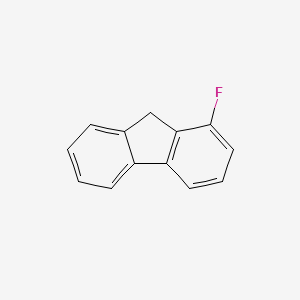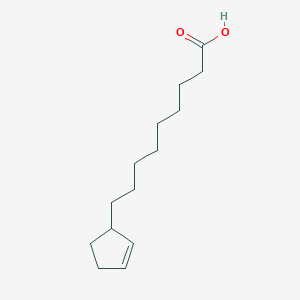
Alepric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by a cyclopentene ring attached to a nonanoic acid chain. This compound is found in certain plant oils, particularly those from the Flacourtiaceae family .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alepric acid can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor to form the cyclopentene ring, followed by the introduction of the nonanoic acid chain. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the extraction from natural sources, such as the seed oils of plants in the Flacourtiaceae family. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Alepric acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The cyclopentene ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Alepric acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological systems and potential as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Alepric acid can be compared to other cyclopentenyl fatty acids, such as aleprestic acid and gorlic acid . These compounds share similar structural features but differ in their chain lengths and functional groups. This compound is unique due to its specific cyclopentene ring and nonanoic acid chain, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
- Aleprestic acid
- Gorlic acid
Alepric acid stands out for its unique combination of a cyclopentene ring and a nonanoic acid chain, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2519-24-6 |
|---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
9-cyclopent-2-en-1-ylnonanoic acid |
InChI |
InChI=1S/C14H24O2/c15-14(16)12-6-4-2-1-3-5-9-13-10-7-8-11-13/h7,10,13H,1-6,8-9,11-12H2,(H,15,16) |
InChI Key |
DTHSUAKYTFUSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C=C1)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


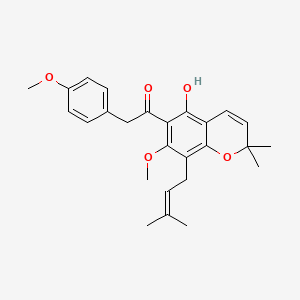

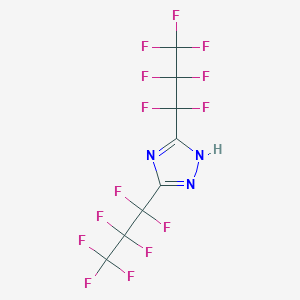
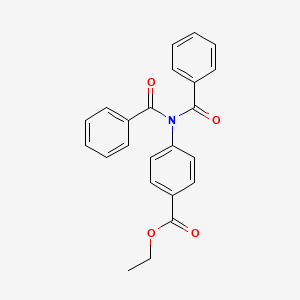

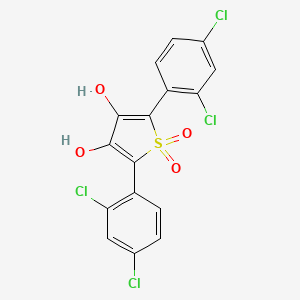
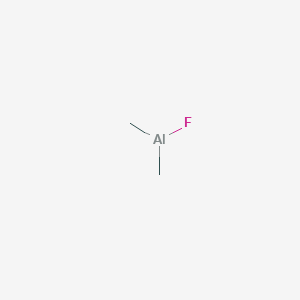
![2-Propenoic acid, 2-[(trifluoroacetyl)oxy]-, ethyl ester](/img/structure/B14743310.png)
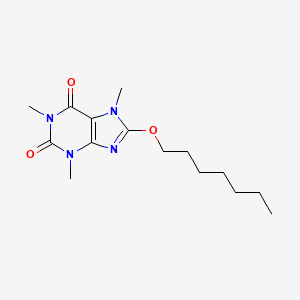
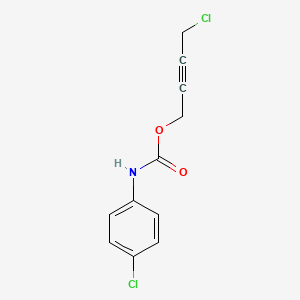
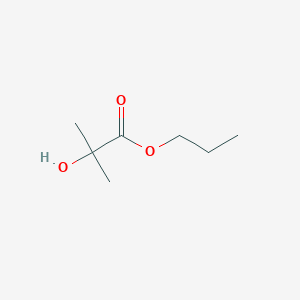
![1,3a,8,8a-Tetrahydrocyclopenta[a]inden-3(2H)-one](/img/structure/B14743333.png)
